5-(3-Iodophenyl)oxazol-2-amine
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Overview
Description
5-(3-Iodophenyl)oxazol-2-amine is a heterocyclic compound that contains an oxazole ring substituted with an iodine atom at the 3-position of the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodoaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodophenyl)oxazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(3-azidophenyl)oxazol-2-amine .
Scientific Research Applications
5-(3-Iodophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Iodophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Another oxazole derivative with a primary amine group.
2-(3-Iodophenyl)benzo[d]oxazol-5-amine: A structurally similar compound with a benzo[d]oxazole ring.
Uniqueness
5-(3-Iodophenyl)oxazol-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7IN2O |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-(3-iodophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
InChI Key |
IVPBVXACOPGLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CN=C(O2)N |
Origin of Product |
United States |
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